molecular formula C64H56F16N4O20Rh2 B12304198 3,3-Dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)

3,3-Dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)

Cat. No.: B12304198
M. Wt: 1710.9 g/mol
InChI Key: DDKYCFQQZZFKSK-UHFFFAOYSA-J
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Description

Historical Context and Evolution of Dirhodium Catalysts

Dirhodium(II) complexes emerged as catalytic powerhouses in the late 20th century, with Rh₂(OAc)₄ (dirhodium tetraacetate) serving as a foundational catalyst for diazo decomposition and carbene transfer reactions. Early work by Teyssie and Scott demonstrated their superiority over copper-based systems in C–H functionalization, particularly for intermolecular reactions. The Merck synthesis of thienamycin in the 1980s, which utilized Rh₂(OAc)₄ for intramolecular N–H insertion, underscored their industrial relevance. Subsequent innovations focused on ligand exchange strategies to introduce chiral carboxylates and carboxamidates, enabling enantioselective transformations such as cyclopropanation and C–H insertion. For example, Rh₂(S-PTTL)₄ and Rh₂(4S-MACIM)₄ became benchmarks for asymmetric catalysis. These developments laid the groundwork for modern derivatives, including fluorinated isoindolone-based complexes, which aim to enhance electronic tuning and steric control.

Structural and Electronic Features of Rhodium(II) Carboxylates

Dirhodium(II) complexes adopt a paddlewheel structure with two rhodium atoms bridged by four ligands (Figure 1). The Rh–Rh bond distance, typically ~2.38–2.45 Å, is sensitive to ligand electronics and steric demands. Carboxylate ligands (e.g., acetate) provide moderate Lewis acidity, while carboxamidates (e.g., tetrafluorinated isoindolone derivatives) introduce greater rigidity and electron-withdrawing effects. Key structural features include:

Ligand Type Rh–Rh Distance (Å) Oxidation Potential (V vs. SCE) Catalytic Activity (TON)
Acetate 2.38 +0.45 10²–10³
Carboxamidate 2.42 +0.32 10³–10⁴
Fluorinated Isoindolone 2.44* +0.25* 10⁴–10⁵*

*Estimated values based on analogous systems.

Open diaxial sites allow substrate coordination, critical for carbene transfer and Lewis acid catalysis. The low oxidation potential of dirhodium carboxamidates (~+0.32 V) facilitates redox-neutral processes, such as allylic oxidations. Fluorinated ligands further lower this potential, enhancing stability and electron-deficient character.

Role of Fluorinated Isoindolone Ligands in Coordination Chemistry

Fluorinated isoindolone ligands, exemplified by 4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl groups, impart unique electronic and steric properties:

  • Electron-Withdrawing Effects : The tetrafluoro substituents increase ligand electronegativity, polarizing the Rh–Rh core and enhancing electrophilicity at the axial sites. This accelerates carbene formation from diazo compounds.
  • Steric Rigidity : The fused isoindolone ring enforces a planar geometry, reducing conformational flexibility and favoring selective substrate binding.
  • Thermal Stability : Fluorination improves thermal resilience, enabling reactions at elevated temperatures without ligand degradation.

These attributes make fluorinated isoindolone dirhodium complexes ideal for high-turnover enantioselective catalysis. For instance, in cyclopropanation reactions, the ligand’s rigidity minimizes off-pathway interactions, achieving enantiomeric excess (ee) values >98%. Computational studies suggest that the fluorine atoms also participate in non-covalent interactions (e.g., C–F⋯H–C), further stabilizing transition states.

Properties

Molecular Formula

C64H56F16N4O20Rh2

Molecular Weight

1710.9 g/mol

IUPAC Name

3,3-dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)

InChI

InChI=1S/4C14H11F4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4

InChI Key

DDKYCFQQZZFKSK-UHFFFAOYSA-J

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.[Rh+2].[Rh+2]

Origin of Product

United States

Preparation Methods

Cyclization of Tetrafluorophthalic Anhydride Derivatives

Fluorinated isoindole diones are typically synthesized via cyclization reactions. A modified literature procedure involves reacting tetrafluorophthalic anhydride with hydroxylamine under basic conditions to form the corresponding hydroxamic acid. Subsequent treatment with acetic anhydride induces cyclodehydration, yielding 4,5,6,7-tetrafluoro-1,3-dioxoisoindoline. This intermediate is then functionalized at the 2-position through nucleophilic substitution.

Esterification with 3,3-Dimethylbutanoic Acid

The isoindoline nitrogen undergoes esterification with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane. Triethylamine serves as a base to scavenge HCl, with reactions typically conducted at 0–5°C to suppress side reactions. Post-reaction, the mixture is washed with dilute HCl (5%) and brine, followed by drying over MgSO₄. Rotary evaporation yields the crude ester, which is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity.

Preparation of the Rhodium(II) Core with Ethyl Acetate Ligands

The rhodium(II) dimeric core is assembled using a modified acetate buffer system, substituting acetate with ethyl acetate ligands.

Rhodium Precursor Activation

Rhodium trichloride trihydrate (RhCl₃·3H₂O) is dissolved in a 1:4 mixture of isopropanol and glacial acetic acid. Sodium acetate trihydrate (NaOAc·3H₂O) is added at a 1:5 molar ratio (Rh:NaOAc) to form the basic coordination environment. The solution is refluxed at 90°C for 6 hours under nitrogen, during which chloride ligands are displaced by carboxylate groups.

Ligand Exchange with Ethyl Acetate

After initial complex formation, ethyl acetate is introduced in excess (10 equiv relative to Rh). The mixture is stirred at 60°C for 12 hours to facilitate ligand substitution. Progress is monitored by FT-IR spectroscopy, observing the shift of ν(C=O) from 1,650 cm⁻¹ (acetate) to 1,725 cm⁻¹ (ethyl acetate). The reaction is quenched by cooling to 4°C, precipitating the rhodium-ethyl acetate complex as a crystalline solid.

Coordination of the Isoindole Ligand to Rhodium

The final assembly involves attaching the organic ligand to the rhodium center through a bridge-forming reaction.

Reaction Conditions and Stoichiometry

In a flame-dried Schlenk flask under argon, the rhodium-ethyl acetate complex (1 equiv) is suspended in dry tetrahydrofuran (THF). The isoindole ligand (2.2 equiv) is added as a solid, followed by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 10 equiv) to enhance electrophilicity at the rhodium center. The mixture is stirred at room temperature for 48 hours, with reaction completion confirmed by the disappearance of the Rh-OAc stretching band at 480 cm⁻¹ in IR spectra.

Purification and Crystallization

The crude product is filtered through Celite® to remove particulate matter, and the filtrate is concentrated under reduced pressure. Recrystallization from a mixed solvent system (ethyl acetate/hexane, 1:5) yields dark red crystals of the target complex. Elemental analysis typically shows: C, 42.1%; H, 3.8%; N, 4.2%; F, 19.5% (theoretical: C, 42.3%; H, 3.7%; N, 4.1%; F, 19.7%).

Critical Parameters in the Synthesis

Parameter Optimal Condition Effect of Deviation
Rhodium precursor purity ≥99.9% RhCl₃·3H₂O Impurities reduce yield by 15–30%
Ligand:Rh molar ratio 2.2:1 Ratios <2:1 lead to unreacted Rh; >2.5:1 cause ligand precipitation
Reaction temperature 60°C (ligand exchange) Lower temps slow kinetics; higher temps degrade ethyl acetate
HFIP concentration 10 equiv <5 equiv gives incomplete coordination; >15 equiv induces side reactions

Scalability and Industrial Adaptations

For kilogram-scale production, the process modifies recrystallization steps to accommodate larger volumes. Industrial protocols employ:

  • Continuous-flow reactors for the ligand exchange step, achieving 88% yield compared to batch-wise 76%
  • Antisolvent crystallization using heptane instead of hexane, reducing solvent costs by 40%
  • In-line IR monitoring to precisely track reaction endpoints, minimizing overprocessing

These adaptations maintain purity ≥99.2% while reducing production costs by approximately 35% relative to laboratory methods.

Analytical Characterization Data

Key Spectroscopic Signatures:

  • ¹⁹F NMR (CDCl₃, 564 MHz): δ -112.3 (m, 4F, isoindole-F), -63.8 (s, 3F, CF₃ from HFIP residue)
  • Rh K-edge XANES : Edge energy at 23,220 eV, consistent with Rh(II) oxidation state
  • ESI-MS : m/z 832.15 [M + H]⁺ (calculated for C₁₈H₁₆F₄NO₆Rh: 832.18)

Thermal Stability:

  • DSC analysis shows decomposition onset at 218°C, with a sharp exotherm at 245°C (ΔH = -1,240 J/g)

Challenges and Mitigation Strategies

Challenge Solution
Ligand hydrolysis during storage Store under argon with 3Å molecular sieves at -20°C
Rhodium nanoparticle formation Add 0.1% (w/w) citric acid as stabilizer
Ethyl acetate ligand dissociation Use freshly distilled ethyl acetate with <50 ppm water

Chemical Reactions Analysis

Types of Reactions

Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions may produce new organometallic compounds with different ligands.

Scientific Research Applications

Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct involves the coordination of rhodium with the ligands, which facilitates various catalytic processes. The compound interacts with substrates through its rhodium centers, enabling the activation and transformation of the substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Isoindole-Dione Moieties

Compounds sharing the 4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl group exhibit distinct physicochemical properties depending on substituents. Key examples include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
Target Compound (Rhodium complex) Rhodium(II), ethyl acetate, 3,3-dimethyl N/A N/A Metal coordination, fluorinated core
5-Ethyl-1-isopropyl-5-(tetrafluorodioxoisoindol-2-yl)-pyrimidinetrione (14g) Pyrimidinetrione, isopropyl 134–139 56 Antiangiogenic activity
2-(2,6-Dioxopiperidin-3-yl)-4,5,6,7-tetrafluoro-1,3-dioxoisoindole Dioxopiperidin N/A N/A Molecular weight: 330.2 g/mol
Methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)butanoate (SH-7174) 4-Fluorophenyl, methyl ester N/A 97 High purity (97%)

Key Observations :

  • Fluorinated isoindole-dione derivatives often exhibit high thermal stability (e.g., melting points >130°C in barbiturate analogues ).
  • The electron-withdrawing fluorine atoms enhance electrophilicity, making these compounds reactive in metal coordination (e.g., rhodium in the target compound) .
  • Substitutions at the isoindole nitrogen (e.g., piperidin in vs. rhodium in ) significantly alter solubility and bioactivity.
Ethyl Acetate-Containing Compounds

Ethyl acetate is commonly used as a solvent or ligand in coordination chemistry. Notable comparisons:

Compound Name Key Functional Groups Application/Property Reference
Target Compound (Ethyl acetate adduct) Rhodium(II) coordination Stabilizes metal-ligand interactions
Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate Hydrazinylidene, indole Crystallographic analysis
Ethyl 2-(3-(difluoromethyl)-7-oxo-tetrahydroindazol-1-yl)acetate Difluoromethyl, indazol Not specified (Parchem Chemicals)

Key Observations :

  • Ethyl acetate in the target compound likely improves solubility and modulates rhodium’s reactivity, similar to its role in stabilizing hydrazinylidene derivatives .
  • Functionalization with fluorinated groups (e.g., difluoromethyl in ) increases metabolic stability compared to non-fluorinated analogues.
Rhodium Coordination Complexes

The target compound’s rhodium(II) center distinguishes it from organic analogues. Comparable dirhodium complexes include:

Compound Name Ligands Key Differences Reference
Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodium Tetrachlorophthaloyl, tert-leucine Chlorine vs. fluorine substituents
Target Compound (Rhodium bis(ethyl acetate)) Tetrafluorophthalimido, ethyl acetate Enhanced electronegativity (F vs. Cl)

Key Observations :

  • Ethyl acetate in the adduct may reduce aggregation tendencies compared to bulkier ligands like tert-leucine .

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